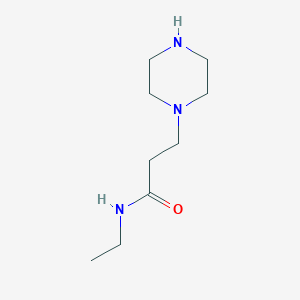

N-Ethyl-3-(piperazin-1-yl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

89009-59-6 |

|---|---|

Molecular Formula |

C9H19N3O |

Molecular Weight |

185.27 g/mol |

IUPAC Name |

N-ethyl-3-piperazin-1-ylpropanamide |

InChI |

InChI=1S/C9H19N3O/c1-2-11-9(13)3-6-12-7-4-10-5-8-12/h10H,2-8H2,1H3,(H,11,13) |

InChI Key |

ZATMZGDZECLGJL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCN1CCNCC1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Ethyl 3 Piperazin 1 Yl Propanamide and Analogues

Foundational Synthetic Routes and Reaction Conditions

The traditional synthesis of asymmetrically substituted piperazines like N-Ethyl-3-(piperazin-1-yl)propanamide typically follows a linear sequence involving the formation of the piperazine (B1678402) ring, followed by the stepwise introduction of substituents onto the nitrogen atoms.

The piperazine scaffold is a ubiquitous feature in pharmaceuticals, and numerous methods for its construction have been developed. researchgate.net A common strategy involves the cyclization of appropriate precursors. One general approach utilizes primary amines and nitrosoalkenes as starting materials. This method proceeds through a sequential double Michael addition to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov

Another powerful method is the palladium-catalyzed cyclization of a diamine component with a propargyl unit. acs.orgorganic-chemistry.org This approach allows for the modular synthesis of highly substituted piperazines with high regio- and stereochemical control. organic-chemistry.org A one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates can also produce highly functionalized piperazines with excellent stereoselectivity. acs.org

| Method | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Reductive Cyclization of Dioximes | Primary amines, Nitrosoalkenes | 1) Michael Addition; 2) Catalytic hydrogenation (e.g., Pd/C, H2) | nih.gov |

| Palladium-Catalyzed Cyclization | Diamine, Propargyl unit | Palladium catalyst (e.g., Pd(DMSO)2(TFA)2) | organic-chemistry.org |

| Three-Component Aziridine Opening/Annulation | N-activated aziridine, Aniline, Propargyl carbonate | Pd-catalyzed annulation following SN2 ring-opening | acs.org |

| Diethanolamine (B148213) Condensation | Diethanolamine, Primary amine | High temperature (200-400 °C), Dehydration catalyst (e.g., Raney nickel) | google.com |

Once the piperazine ring is formed, the propanamide group can be introduced via an amidation reaction. This typically involves reacting a piperazine, often with one nitrogen protected, with propanoic acid or an activated derivative. A standard and efficient method employs peptide coupling agents to facilitate the formation of the amide bond. For instance, the carboxylic acid (propanoic acid) is activated with reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The activated species is then treated with the piperazine to yield the desired N-acylpiperazine. nih.gov This approach is widely used for the synthesis of piperazine amides due to its mild conditions and broad functional group tolerance. nih.gov

To ensure regioselectivity and prevent the formation of bis-amide products, a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine), is commonly used as the starting material. nih.govresearchgate.net

| Amidation Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Carbodiimide Coupling | Carboxylic acid, Piperazine, EDC, HOBt | Forms an active ester intermediate, which readily reacts with the amine. | nih.gov |

| Acyl Chloride Method | Propanoyl chloride, Piperazine, Base | A highly reactive method, often requiring a base to neutralize the HCl byproduct. | nih.gov |

| DABCO Ring Opening | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Carboxylic Acid | Direct amidation via C-N bond cleavage of DABCO. | researchgate.net |

The final step in constructing the target molecule involves introducing the ethyl group onto the second nitrogen of the piperazine ring. Direct mono-alkylation of piperazine can be challenging as it often yields a mixture of mono- and di-alkylated products, as well as quaternary salts. google.com To achieve selective mono-alkylation, a common strategy is to use a piperazine derivative where one nitrogen is protected (e.g., with a Boc group) and the other is acylated, as formed in the previous step. researchgate.net The protecting group is then removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to expose the free secondary amine. nih.gov This amine can then be alkylated using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. researchgate.netresearchgate.net

An alternative foundational approach involves the condensation of diethanolamine with a primary amine, such as ethylamine, at high temperatures in the presence of a dehydration catalyst like Raney nickel to directly produce N-ethylpiperazine. google.com This product can then undergo the amidation reaction described previously.

| Alkylation Strategy | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Alkylation of Protected Piperazine | N-Boc-piperazine, Alkyl halide, Base | Sequential protection, alkylation, and deprotection ensures mono-substitution. | researchgate.net |

| Reductive Amination | Piperazine, Acetaldehyde, Reducing agent (e.g., NaBH(OAc)3) | Avoids over-alkylation and the formation of quaternary ammonium (B1175870) salts. | researchgate.netnih.gov |

| Condensation Reaction | Diethanolamine, Ethylamine, Dehydration catalyst | Direct synthesis of N-ethylpiperazine from acyclic precursors. | google.com |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry offers more sophisticated methods for producing piperazine analogues, focusing on stereocontrol and catalytic efficiency to access novel and complex structures.

For analogues of this compound that contain chiral centers on the piperazine ring, stereoselective synthesis is crucial. One advanced method for creating enantiopure α-substituted piperazines involves the asymmetric lithiation of an N-Boc protected piperazine. nih.gov This reaction uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with s-butyllithium to deprotonate one of the α-protons enantioselectively. The resulting lithiated intermediate can then be trapped with an electrophile to generate a range of α-substituted piperazines as single stereoisomers. nih.gov

Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This allows for the synthesis of highly enantioenriched piperazine-2-ones, which are versatile precursors to chiral piperazines. thieme-connect.com These methods provide access to complex chiral scaffolds that are otherwise difficult to obtain. thieme-connect.com

| Methodology | Concept | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Asymmetric Lithiation-Trapping | Enantioselective deprotonation of an α-carbon followed by reaction with an electrophile. | s-BuLi, (-)-sparteine or surrogate | nih.gov |

| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction of piperazin-2-ones to form α-secondary and α-tertiary centers. | Palladium complexes (e.g., [Pd2(pmdba)3]), Chiral ligands | thieme-connect.com |

| One-Pot Three-Component Synthesis | Stereospecific ring-opening and cyclization from chiral aziridines. | N-activated aziridines, Anilines, Propargyl carbonates | figshare.com |

Catalysis offers efficient and sustainable routes to piperazine synthesis and functionalization. For the core ring formation, heterogeneous catalytic hydrogenation using catalysts like 5%-Pd/C or Raney nickel is effective for the reductive cyclization of dioxime precursors. nih.gov

More recently, photoredox catalysis has emerged as a powerful tool for the C–H functionalization of the piperazine ring, allowing for the direct introduction of substituents onto the carbon backbone. researchgate.netmdpi.com This avoids the need for pre-functionalized starting materials. nih.gov Catalysts such as iridium complexes (e.g., Ir(ppy)3) or organic photocatalysts can mediate the C-H arylation, vinylation, and alkylation of N-protected piperazines under mild, visible-light-mediated conditions. mdpi.comencyclopedia.pub Another innovative catalytic system involves the use of stannyl (B1234572) amine protocol (SnAP) reagents, which, in the presence of stoichiometric or catalytic amounts of copper, can generate α-aminyl radicals that cyclize to form C-functionalized piperazines. mdpi.comencyclopedia.pub These advanced catalytic methods significantly expand the chemical space available for piperazine-containing drug candidates. researchgate.net

| Catalytic Approach | Reaction Type | Catalyst System | Reference |

|---|---|---|---|

| Photoredox Catalysis | C-H Arylation/Vinylation/Alkylation | Iridium complexes (e.g., Ir(ppy)3), Organic dyes (e.g., 4CzIPN) | mdpi.comencyclopedia.pub |

| Copper-Mediated/Catalyzed Cyclization | C-H Functionalization via SnAP Reagents | Copper salts (stoichiometric or catalytic) | mdpi.com |

| Palladium-Catalyzed Cyclization | Piperazine Ring Formation | Pd(DMSO)2(TFA)2 | organic-chemistry.org |

| Heterogeneous Hydrogenation | Reductive Cyclization (Ring Formation) | Pd/C, Raney Nickel | nih.gov |

Optimization of Reaction Conditions for Yield and Purity

The primary route for the synthesis of this compound involves the coupling of a 3-(piperazin-1-yl)propanoic acid derivative with ethylamine, or more commonly, the acylation of N-ethylpiperazine with an activated propanoic acid species. The latter approach is often preferred due to the commercial availability of N-ethylpiperazine. The optimization of this acylation reaction is critical for achieving high yield and purity, minimizing the formation of byproducts, and ensuring a reproducible process.

Key parameters that are typically investigated during the optimization of the amide bond formation include the choice of coupling agent, solvent, reaction temperature, and base. The goal is to activate the carboxylic acid of a protected 3-(piperazin-1-yl)propanoic acid or a similar acrylic acid precursor, facilitating nucleophilic attack by N-ethylpiperazine.

Coupling Agents and Activating Groups: A common strategy involves the conversion of the carboxylic acid to a more reactive intermediate. For analogous syntheses, the formation of an acyl chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) has proven effective, leading to high yields of the corresponding N-ethyl-piperazinyl amides. nih.gov Alternatively, peptide coupling agents are widely used to mediate the reaction under milder conditions, which can be crucial for complex molecules. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or N,N'-Dicyclohexylcarbodiimide (DCC), are frequently employed to facilitate amide bond formation. nih.govresearchgate.net

Solvent and Base Selection: The choice of solvent can significantly influence reaction kinetics and solubility of reagents. Aprotic solvents like dichloromethane (DCM), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) are common. The selection is often tied to the specific coupling chemistry being employed. For instance, the acylation of N-ethylpiperazine with acid chlorides is typically performed in DCM in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to scavenge the HCl generated during the reaction. nih.gov The concentration of reactants is another parameter that is fine-tuned to balance reaction rate and impurity formation.

Temperature and Reaction Time: Reaction temperature is a critical variable. While some activation methods proceed efficiently at room temperature, others may require heating (reflux) to achieve a reasonable reaction rate. nih.govnih.gov Optimization studies systematically evaluate a range of temperatures to find the optimal balance between reaction speed and the formation of degradation products or side-reactions. Reaction times are monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation.

The following interactive table summarizes hypothetical results from a typical optimization study for the coupling of a protected 3-(piperazin-1-yl)propanoic acid with N-ethylpiperazine, based on findings for analogous compounds.

| Entry | Coupling Agent/Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Acyl Chloride | Triethylamine | DCM | 25 | 5 | 85 | 90 |

| 2 | Acyl Chloride | Triethylamine | DCM | 40 (Reflux) | 3 | 92 | 88 |

| 3 | EDC/HOBt | DIPEA | DMF | 25 | 24 | 78 | 95 |

| 4 | EDC/HOBt | DIPEA | DMF | 50 | 12 | 82 | 93 |

| 5 | DCC | None | CH₃CN | 25 | 18 | 75 | 96 |

| 6 | Acyl Chloride | Pyridine | DCM | 25 | 6 | 88 | 91 |

This table presents illustrative data based on typical optimization studies for the synthesis of piperazine amides.

The data illustrates that while the acyl chloride method at reflux (Entry 2) provides the highest yield, it may come at the cost of slightly lower purity compared to milder, carbodiimide-mediated couplings (Entries 3 and 5). nih.govnih.gov Final selection of the optimal conditions would depend on a thorough analysis of the impurity profile and the ease of purification.

Scalable Synthesis Considerations

Transitioning a synthetic route from laboratory-scale to industrial production introduces a new set of challenges that prioritize cost, safety, efficiency, and environmental impact. For this compound, several factors are critical for a successful scale-up.

Starting Material Availability and Synthesis: The cost and availability of the key starting materials, such as N-ethylpiperazine and a suitable propanoic acid derivative, are primary considerations. While N-ethylpiperazine is commercially available, its large-scale synthesis may be necessary for cost-effectiveness. Patented industrial methods for producing N-ethylpiperazine often involve the reaction of piperazine with ethanol (B145695) over a heterogeneous catalyst (e.g., Cu-Co-Mo/Al₂O₃) under high pressure and temperature. google.com Similarly, the synthesis of piperazine itself via continuous processes from precursors like N-β-hydroxyethylethylenediamine is a well-established industrial procedure. google.com

Reaction Conditions and Safety: Reagents that are suitable for lab scale may be inappropriate for large-scale production due to safety concerns, cost, or waste disposal issues. For example, while oxalyl chloride is effective, it generates gaseous CO and CO₂, requiring specialized reactor setups. Alternative, safer activating agents might be explored. The use of highly flammable solvents would necessitate specialized explosion-proof equipment. Process safety assessments (e.g., HAZOP studies) are essential to identify and mitigate potential hazards associated with exothermic reactions, reactive intermediates, or pressurized systems.

Work-up and Purification: Purification by column chromatography, common in laboratory settings, is often impractical and expensive on a large scale. mdpi.com The ideal scalable process yields a product that can be isolated and purified through simple crystallization or distillation. Therefore, the optimization phase (2.2.3) must also focus on minimizing impurities that are difficult to remove. The choice of solvent for reaction and crystallization becomes critical for achieving high purity and a desirable crystal form (polymorph) of the final product.

Waste Management and Green Chemistry: Environmental considerations are paramount in modern chemical manufacturing. A scalable synthesis should aim to minimize waste by maximizing atom economy, using catalytic rather than stoichiometric reagents, and selecting solvents that are recyclable or have a lower environmental impact. The development of flow chemistry processes, as opposed to traditional batch reactions, can offer improved safety, consistency, and efficiency, representing a key consideration for the modern, scalable synthesis of piperazine derivatives. mdpi.com

The following table outlines key considerations and preferred strategies for scaling up the synthesis of this compound.

| Consideration | Laboratory-Scale Approach | Preferred Scale-Up Strategy | Rationale |

|---|---|---|---|

| Synthesis Strategy | Multi-step with protecting groups | One-pot reaction; avoiding protecting groups (e.g., Michael addition) | Reduces steps, waste, and cost; improves overall efficiency. mdpi.com |

| Reagents | Potent but potentially hazardous reagents (e.g., oxalyl chloride) | Cost-effective, safer coupling agents; catalytic methods | Improves process safety and reduces cost of goods. |

| Purification | Column Chromatography | Crystallization; Distillation | Reduces solvent usage, cost, and is more amenable to large quantities. mdpi.com |

| Process Type | Batch Reaction | Continuous Flow Reaction | Enhances safety, control, and consistency; reduces reactor footprint. mdpi.com |

| Starting Materials | Commercial purchase | In-house, large-scale synthesis of key intermediates (e.g., N-ethylpiperazine) | Ensures supply chain security and reduces raw material costs. google.com |

Pharmacological Characterization and Preclinical Biological Activities of N Ethyl 3 Piperazin 1 Yl Propanamide and Analogues

Receptor Binding and Modulation Studies (In Vitro/Ex Vivo) of Analogous Compounds

Research into arylpiperazine derivatives has shown varying affinities for dopamine (B1211576) D3 and D4 receptors. For instance, certain N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides have been investigated for their dopamine receptor binding affinities. nih.gov Additionally, some piperazine-containing molecules have been identified as positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor, enhancing the receptor's response to acetylcholine. nih.gov Furthermore, arylpiperazine derivatives are a well-studied class of ligands for serotonin (B10506) (5-HT) receptors, with different structural modifications leading to varying affinities and activities at subtypes like 5-HT1A and 5-HT2A. nih.govmdpi.comnih.gov However, none of these studies specifically report data for N-Ethyl-3-(piperazin-1-yl)propanamide.

The modulation of excitatory amino acid transporters (EAATs), particularly EAAT2, is a significant area of research for neuroprotection. Studies have identified allosteric modulators of EAAT2 that can enhance glutamate (B1630785) uptake. nih.govacs.orgnih.gov These modulators, however, are structurally distinct from this compound.

Ligand binding affinity profiles are typically conducted as part of broader pharmacological studies. For example, the binding affinities of various arylpiperazine compounds for dopamine and serotonin receptors have been determined to establish structure-activity relationships. mdpi.com Without specific studies on this compound, no such data can be provided.

Enzymatic Inhibition and Activation Profiling (In Vitro) of Analogous Compounds

A notable analogue, N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide, was identified as a novel inhibitor of Integrin-Linked Kinase (ILK) with an IC50 of 0.6 μM. The corresponding N-ethyl derivative also demonstrated strong activity. nih.govnih.govbohrium.com This indicates that the broader chemical scaffold has potential for kinase inhibition, but specific data for the simpler this compound is not available.

The piperazine (B1678402) moiety is present in some compounds designed as cholinesterase inhibitors for potential use in Alzheimer's disease. For example, novel benzothiazole–piperazine hybrids have been synthesized and shown to inhibit acetylcholinesterase (AChE). rsc.org Other research has focused on phthalimide-based derivatives with a piperazine linker, which also demonstrated acetylcholinesterase inhibitory activity. nih.govnih.gov These compounds are structurally more complex than this compound, and no direct cholinesterase inhibition data exists for the requested molecule.

Alkaline Phosphatase Inhibition

Although no studies directly report the alkaline phosphatase (AP) inhibitory activity of this compound, research on a series of N-(substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides has demonstrated potent AP inhibition. One of the synthesized compounds in this series exhibited an IC50 value of 0.531 mM, which was significantly more potent than the standard inhibitor KH2PO4 (IC50 = 5.242 mM). Kinetic studies of this potent analogue revealed a non-competitive mode of inhibition. Molecular docking simulations suggested that the inhibitor binds to the catalytically active site of the enzyme, interacting with zinc and magnesium ions. The nitrogen atom of the piperazine ring was found to form a hydrogen bond with the side chain of Arg166, while the ethyl phenyl moiety occupied a hydrophobic pocket, interacting with His432. These findings indicate that the piperazine-propanamide scaffold is a promising pharmacophore for the development of alkaline phosphatase inhibitors.

Table 1: Alkaline Phosphatase Inhibition by a Representative N-(substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamide Analog

| Compound | IC50 (mM) | Standard (KH2PO4) IC50 (mM) | Inhibition Type | Key Interacting Residues |

| N-(p-ethyl-phenyl)-3-(4-phenyl-1-piperazinyl)propanamide | 0.531 | 5.242 | Non-competitive | Arg166, His432, His320, His317, His153 |

Cyclooxygenase (COX) Enzyme Interactions

Direct evidence of this compound interaction with cyclooxygenase (COX) enzymes is not available. However, studies on other heterocyclic compounds containing a piperazine moiety have shown significant COX inhibitory activity. For instance, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones with a piperazine linker were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The results indicated that these compounds were potent inhibitors of both COX isoforms, with IC50 values comparable to the non-steroidal anti-inflammatory drug (NSAID) meloxicam. Molecular docking studies of these compounds revealed that they bind to the active site of both COX-1 and COX-2, with the most potent inhibitors showing the lowest binding energies. These findings suggest that the piperazine scaffold can be incorporated into molecules that effectively inhibit COX enzymes.

Modulation of Other Metabolic Enzymes

The interaction of this compound with metabolic enzymes has not been directly investigated. However, the piperazine ring is a common structural feature in many drugs and is known to interact with various metabolic enzymes, particularly the cytochrome P450 (CYP) family. For example, certain piperazine-containing compounds have been identified as mechanism-based inactivators of CYP3A4, a key enzyme responsible for the metabolism of a large number of drugs. These compounds were shown to bind to the enzyme in a time- and concentration-dependent manner, leading to irreversible inhibition. This highlights the potential for piperazine-containing molecules like this compound to modulate the activity of metabolic enzymes, which could have implications for drug-drug interactions.

Cellular and Molecular Mechanisms of Action (In Vitro)

Influence on Cellular Signaling Pathways (e.g., Akt Dephosphorylation)

While there is no direct evidence for the effect of this compound on Akt signaling, a novel piperazine derivative has been shown to potently inhibit the PI3K/Akt signaling pathway in cancer cells. This compound was found to induce caspase-dependent apoptosis and inhibit cancer cell proliferation by targeting multiple signaling pathways, including PI3K/Akt. The inhibition of Akt phosphorylation is a key mechanism of action for many anticancer agents, as the Akt pathway is crucial for cell survival and proliferation. The fact that a piperazine-containing compound can effectively inhibit this pathway suggests that this compound or its derivatives could potentially have similar effects, although this requires experimental verification.

Effects on Protein Expression and Regulation (e.g., YB-1, HER2, EGFR)

The effect of this compound on the expression of YB-1, HER2, and EGFR has not been reported. However, a series of rhodanine-piperazine hybrids have been designed and synthesized as potential anti-breast cancer agents targeting key tyrosine kinases, including EGFR and HER2. Molecular docking studies of these compounds showed favorable binding interactions with both HER2 and EGFR. These findings suggest that the piperazine moiety can be a key structural element in the design of molecules that target these important cancer-related proteins. The potential for this compound to modulate the expression or activity of these proteins would need to be investigated experimentally.

Induction of Cellular Processes (e.g., Autophagy, Apoptosis in Specific Cell Lines)

Table 2: Apoptotic Effects of N-Ethyl-Piperazinyl-Amide Derivatives of Oleanonic and Ursonic Acids

| Cellular Process | Observation | Molecular Mechanism |

| Apoptosis | Induction of nuclear condensation and morphological changes consistent with apoptosis. nih.gov | Upregulation of pro-apoptotic Bak gene. nih.gov |

| Downregulation of pro-survival Bcl-XL and Bcl-2 genes. nih.gov | ||

| Potential inhibition of Bcl-XL. nih.gov |

Impact on Cellular Viability and Proliferation in Preclinical Models

The impact of piperazine-containing compounds on cellular viability and proliferation has been a key area of investigation, particularly in the context of oncology. Studies on various N-ethyl-piperazinyl-amide derivatives have demonstrated a range of effects on cancer cell growth. For instance, certain novel synthesized N-ethyl-piperazinyl-amides of C2-substituted oleanonic and ursonic acids have been shown to reduce cancer cell growth, with effects varying from significant cell death to moderate growth inhibition.

In other studies, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been evaluated for their toxicity against non-cancerous cell lines to determine their safety profile for potential therapeutic applications. These investigations are crucial for establishing a therapeutic window and ensuring that any antiproliferative effects are selective towards cancer cells. The high cellular viability observed in non-cancerous cells at certain concentrations suggests that some of these compounds could be well-tolerated.

In Vitro Biological Efficacy Assessments

The piperazine moiety is a common feature in many compounds designed for anticancer activity. A series of novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been synthesized and evaluated for their cytotoxic potential against a panel of 60 human cancer cell lines. Some of these compounds exhibited significant antiproliferative effects, with GI50 values (the concentration required to inhibit cell growth by 50%) reaching nanomolar levels in certain cell lines. For example, the introduction of an N-ethylpiperazinyl amide function into the ursonic acid core was found to increase the antiproliferative effect. Specifically, N-ethylpiperazinyl amide of oleanonic acid demonstrated moderate and selective activity against leukemia cancer cell lines.

In silico studies of other piperazine derivatives have also been conducted to investigate their anti-proliferative activity against specific cancer cell lines, such as prostate cancer. These computational models help in understanding the structure-activity relationships that govern the antiproliferative effects of these compounds.

The piperazine scaffold is a key component in the development of new antimicrobial and antifungal agents. A variety of piperazine derivatives have been synthesized and screened for their activity against a range of bacterial and fungal pathogens. For instance, certain disubstituted piperazines have shown potent antibacterial activity, with some compounds being more effective than the reference drug ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

In the realm of antifungal research, new 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles have been synthesized and tested against Candida albicans. Several of these compounds displayed moderate to good antifungal activity. The versatility of the piperazine ring allows for the synthesis of a wide array of derivatives with significant potential to combat microbial and fungal infections.

The neuroprotective potential of piperazine derivatives has been explored in various cellular and in vivo models. One study investigated the protective effects of a specific piperazine derivative, N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester, against aluminium-induced neurotoxicity. The findings from this research supported the neuroprotective potential of this compound, suggesting its utility in mitigating the toxic effects of certain neurotoxins. While direct cellular model data for this compound is absent, the broader class of piperazine derivatives shows promise in the area of neuroprotection.

In Vivo Preclinical Efficacy Studies (Animal Models)

A significant body of research has focused on the anticonvulsant properties of piperazine derivatives in established rodent models of seizures. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test are standard screening models used to identify compounds with potential antiepileptic activity.

Several series of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)-propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione have been synthesized and evaluated. Compounds featuring an aromatic ring at the 3-position of the pyrrolidine-2,5-dione core demonstrated anticonvulsant activity in the MES test, with some derivatives showing potent effects with ED50 values in the range of 29 to 48 mg/kg.

Furthermore, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which are water-soluble analogues of previously described anticonvulsants, exhibited broad-spectrum anticonvulsant properties in the MES, scPTZ, and the psychomotor 6 Hz seizure models in mice. One particular compound from this series displayed robust anticonvulsant activity with ED50 values of 49.6 mg/kg in the MES test and 67.4 mg/kg in the scPTZ test. These findings underscore the potential of the piperazine scaffold in the development of novel antiseizure medications.

Antinociceptive and Anti-inflammatory Effects in Rodent Models

The piperazine nucleus is a well-established pharmacophore in the design of analgesic and anti-inflammatory agents. Various derivatives incorporating a piperazine ring have demonstrated significant effects in rodent models of pain and inflammation. Although direct studies on this compound are lacking, research on analogous structures provides compelling evidence for the potential of this chemical family in pain and inflammation management.

For instance, a series of (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives bearing a substituted piperazine moiety were synthesized and evaluated for their antinociceptive activity in mice. These compounds were tested using various models including the tail-clip, tail-flick, hot-plate, and writhing tests. One of the most potent compounds identified was 1-[3-(5-chloro-2(3H)-benzothiazolon-3-yl)-propanoyl]-4-(4-chlorophenyl)piperazine, which exhibited significant analgesic effects, often superior to the standard drugs aspirin (B1665792) and dipyrone (B125322) used in the study.

Similarly, another study focused on substituted 6-nitrophenylpropanamide derivatives incorporating a piperazine ring. These compounds were screened for their peripheral analgesic activities using the acetic acid-induced writhing test in mice. The results indicated that several of these derivatives possessed notable antinociceptive properties. The analgesic activity of the most promising compound was found to be mediated through a peripheral mechanism, as suggested by its lack of effect in the hot-plate test.

The anti-inflammatory potential of piperazine derivatives has also been a subject of investigation. Certain novel piperazine derivatives have been shown to exhibit noteworthy anti-inflammatory activity by inhibiting the production of inflammatory mediators. For example, in one study, two new piperazine derivatives, PD-1 and PD-2, demonstrated a dose-dependent inhibition of nitrite (B80452) production and a reduction in tumor necrosis factor-alpha (TNF-α) generation in a relevant in vitro model.

The following table summarizes the findings from studies on compounds analogous to this compound.

| Compound Class | Animal Model | Key Findings |

| (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives | Mice (tail-clip, tail-flick, hot-plate, writhing tests) | Significant antinociceptive activity, with some compounds being more potent than aspirin and dipyrone. |

| 6-nitrophenylpropanamide derivatives | Mice (acetic acid-induced writhing test) | Demonstrated peripheral analgesic activity. |

| Novel piperazine derivatives (PD-1 and PD-2) | In vitro model | Dose-dependent inhibition of nitrite and TNF-α production. |

Modulation of Specific Animal Behavior

The piperazine moiety is a cornerstone of many centrally acting agents, and its derivatives are known to modulate a wide range of behaviors in animal models. These effects are often mediated through interactions with various neurotransmitter systems, including serotonergic and dopaminergic pathways.

A notable analogue, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide, referred to as cmp2, has been investigated for its effects on cognitive and motor functions in a mouse model of Alzheimer's disease (5xFAD mice). nih.gov In vivo studies revealed that cmp2 was able to restore synaptic plasticity deficits. nih.gov Behavioral assessments showed that this compound improved cognitive functions, as evidenced by enhanced performance in the novel object recognition test, the Morris water maze, and fear memory tasks. nih.gov Furthermore, cmp2 also led to an improvement in motor function in beam walking tests. nih.gov

Other N-aryl piperazine derivatives have been shown to modulate locomotor activity in rodents. For example, one study investigated a novel N-aryl piperazine chemotype as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). The lead compound from this series was found to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model predictive of antipsychotic activity, without causing sedation or other abnormal behaviors when administered alone. nih.gov

Furthermore, the anxiolytic-like effects of novel arylpiperazine derivatives have been explored. Two such compounds, N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o), were evaluated in the elevated plus-maze test in mice. The results confirmed the anxiolytic properties of these compounds, with their mechanism of action suggested to involve the serotonergic system, particularly the 5-HT1A receptors. nih.gov

The table below presents a summary of the behavioral effects observed with analogues of this compound in rodent models.

| Analogue Compound | Animal Model | Observed Behavioral Modulation |

| N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) | 5xFAD Mice | Improved cognitive and motor functions. nih.gov |

| Novel N-aryl piperazine (mGlu5 PAM) | Rats | Reversal of amphetamine-induced hyperlocomotion. nih.gov |

| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) | Mice (Elevated Plus-Maze) | Anxiolytic-like effects. nih.gov |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | Mice (Elevated Plus-Maze) | Anxiolytic-like effects. nih.gov |

Suppression of Tumor Growth in Xenograft Models

The piperazine scaffold is frequently incorporated into the design of novel anticancer agents due to its favorable pharmacokinetic properties and its ability to interact with various biological targets implicated in cancer progression. While no in vivo xenograft data for this compound is currently available, studies on related piperazine-containing molecules have demonstrated their potential to suppress tumor growth.

In vitro studies have shown the cytotoxic potential of N-ethyl-piperazinyl amide derivatives of other parent molecules. For instance, a series of novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids were synthesized and evaluated for their cytotoxic potential against a panel of 60 human cancer cell lines. nih.govnih.gov Several of these compounds exhibited significant anticancer activity, with some showing GI50 (50% growth inhibition) values in the nanomolar range. nih.gov The mechanism of action for the most potent compounds was linked to the induction of apoptotic cell death. nih.gov

While direct in vivo evidence for propanamide derivatives is limited in the available literature, other classes of piperazine derivatives have shown efficacy in xenograft models. For example, a study on pteridin-7(8H)-one derivatives, which incorporate a piperazine moiety, as inhibitors of mutant epidermal growth factor receptor (EGFR) demonstrated effective tumor inhibition in a BaF3-TM xenograft model. acs.org One of the lead compounds, M49, showed a tumor growth inhibition of 73.53%. acs.org

Another example involves quinoxalinyl–piperazine derivatives, which have been identified as growth inhibitors of various cancer cell lines, including those of the breast, skin, pancreas, and cervix. nih.gov The mechanism of action for one of the lead compounds was determined to be cell cycle arrest at the G2/M phase and inhibition of the anti-apoptotic Bcl-2 protein. nih.gov Although specific xenograft data for these particular quinoxalinyl–piperazine derivatives was not detailed in the review, the promising in vitro results often pave the way for such in vivo studies.

The table below summarizes the anticancer activities of some piperazine analogues.

| Compound Class/Analogue | Model | Key Findings |

| N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids | In vitro (NCI-60 cancer cell line panel) | Significant cytotoxic potential, with some compounds having GI50 values in the nanomolar range; induction of apoptosis. nih.govnih.gov |

| Pteridin-7(8H)-one derivatives with a piperazine moiety (e.g., M49) | In vivo (BaF3-TM xenograft model) | Effective tumor growth inhibition (73.53% for M49). acs.org |

| Quinoxalinyl–piperazine derivatives | In vitro (various cancer cell lines) | Inhibition of cancer cell proliferation; G2/M phase cell cycle arrest and inhibition of Bcl-2. nih.gov |

Structure Activity Relationship Sar Studies of Propanamide Piperazine Compounds

Elucidation of Key Pharmacophoric Elements

A pharmacophore model outlines the essential structural features required for a molecule to interact with a specific biological target. For many piperazine-based ligands, the key pharmacophoric elements often include a basic nitrogen atom, a central core, and various substituents that can engage in hydrophobic or hydrogen-bonding interactions. nih.govnih.gov

In the context of propanamide-piperazine compounds, the fundamental pharmacophore can be described by:

A Basic Amine Center: One of the piperazine (B1678402) nitrogen atoms typically remains unsubstituted or is substituted with a small alkyl group, providing a basic center that is often crucial for interaction with target proteins, such as G-protein coupled receptors or enzymes. nih.govnih.gov This nitrogen is usually protonated at physiological pH, allowing it to form ionic bonds or key hydrogen bonds.

A Linker Group: The propanamide portion (-CH2-CH2-CO-NH-) acts as a linker of specific length and flexibility, correctly positioning the other functional groups for optimal interaction with the target. The length of this linker can be critical; for instance, studies on histamine (B1213489) H3 receptor ligands showed that extending an alkyl chain linker could decrease affinity. nih.gov

Substituent Groups: The other piperazine nitrogen and the amide nitrogen provide points for introducing various substituents. These groups can be modified to fine-tune properties like potency, selectivity, and metabolic stability. researchgate.net

Pharmacophore models for ligands targeting the sigma-1 (σ1) receptor, for example, often feature two hydrophobic regions connected by a central basic core, a pattern that many piperazine derivatives can adopt. nih.gov The piperazine nitrogen can serve as the positive ionizable group that interacts with key acidic residues like glutamic acid in the receptor binding site. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on the propanamide-piperazine scaffold is a primary strategy for optimizing biological activity. researchgate.netnih.gov Changes to the N-alkyl moieties, the introduction of aromatic or heterocyclic rings, and the specific placement of functional groups can all have profound effects on a compound's interaction with its biological target. researchgate.netnih.gov

Substitution at the nitrogen atoms of the piperazine ring, particularly with alkyl groups, can significantly modulate a compound's properties. nih.govmdpi.com The size, shape, and lipophilicity of the N-alkyl group can influence receptor binding, selectivity, and pharmacokinetic profiles. nih.govnih.gov

In the development of CXCR4 antagonists, researchers explored a series of N-substituted propyl piperazines. nih.gov The parent compound with an N-propyl piperazine side chain showed good potency and improved metabolic stability. nih.gov Further modifications to the terminal piperazine nitrogen were investigated to enhance permeability.

As shown in the table below, substituting the terminal piperazine nitrogen of a tetrahydroisoquinoline (THIQ) core with different alkyl groups had a marked impact on CXCR4 potency and cell permeability (PAMPA).

| Compound | N-Substituent (R) | CXCR4 IC₅₀ (nM) | PAMPA Pc (10⁻⁶ cm/s) |

|---|---|---|---|

| 16 | -H | 1.5 | 0.1 |

| 43 | -Methyl | 14 | 10 |

| 44 | -Ethyl | 4.5 | 18 |

| 45 | -Isopropyl | 10 | 20 |

Data sourced from a study on CXCR4 antagonists. nih.gov

The data indicates that while N-methylation led to a nearly 10-fold loss in potency, it dramatically increased permeability. nih.gov The N-ethyl substitution provided a balance, retaining high potency while achieving a significant 180-fold improvement in permeability compared to the unsubstituted analog. nih.gov This highlights the critical role of N-alkyl groups in optimizing both pharmacodynamic and pharmacokinetic properties.

Introducing aromatic and heterocyclic rings onto the piperazine scaffold is a common strategy to enhance binding affinity through interactions like π-π stacking and to explore additional binding pockets within the target protein. nih.gov The nature and substitution pattern of these rings are critical for activity and selectivity.

For instance, in a series of compounds designed as sigma (σ) receptor ligands, a 4-phenylpiperazine tail was found to efficiently occupy a primary hydrophobic binding pocket, which is a key feature of the σ1 receptor pharmacophore. nih.gov Similarly, studies on cytotoxic agents have shown that the nature of substituents on a phenyl ring attached to the piperazine core can greatly influence potency. nih.gov In some cases, aromatic groups were found to be less favorable than short aliphatic groups, possibly due to electronic effects. nih.gov

The choice between different heterocyclic systems can also determine receptor selectivity. In one study comparing piperazine and piperidine (B6355638) cores for histamine H3 and σ1 receptor activity, the piperidine-containing compounds generally showed higher affinity for the σ1 receptor, suggesting the piperazine ring was less optimal for this specific dual-target profile. nih.gov

The specific placement of functional groups on the piperazine ring or its substituents is crucial for determining biological activity. nih.gov SAR analyses have repeatedly shown that moving a substituent, even on the same aromatic ring, can lead to significant changes in potency and selectivity. This is because the position of a group dictates its ability to form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the target's binding site.

In the development of antitumor agents based on natural products, the position of substituents on a phenyl ring attached to a piperazine moiety was found to play a major role in the compound's activity. nih.gov Similarly, for a series of 1,8-naphthalimide-arylsulfonyl derivatives linked to a piperazine, the substitution pattern on the arylsulfonyl group influenced both cytotoxicity and fluorescent properties, indicating that positional isomers can have distinct biological profiles. mdpi.com

Stereochemical Influences on Molecular Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. researchgate.netresearchgate.net Since biological targets like receptors and enzymes are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. researchgate.net

Introducing chiral centers into the piperazine ring or its substituents can lead to stereoselective effects on biological activity, where one enantiomer is significantly more potent than the other. researchgate.net This difference in activity arises because only one isomer may be able to achieve the optimal orientation for binding to the active site of a receptor or enzyme. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify a lead compound to improve its properties while retaining its biological activity. mdpi.com Bioisosterism involves replacing a functional group or a molecular fragment with another that has similar physical or chemical properties. drugdesign.org Scaffold hopping is a more significant change, where the central core of a molecule is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key binding groups. mdpi.com

The piperazine ring is a frequent subject of these strategies. enamine.netnih.govresearchgate.net While it is a highly valuable scaffold, it can sometimes be associated with undesirable properties, prompting chemists to seek replacements. mdpi.comnih.gov Bioisosteres for the piperazine moiety include a wide range of di-azaspiroalkanes, bridged diazabicycloalkanes, and homopiperazine (B121016). nih.govresearchgate.net

In the development of σ2 receptor ligands, researchers replaced the piperazine moiety of a lead compound with various diazaspiroalkanes and other bicyclic fragments. The results, summarized below, show how these replacements affected binding affinity.

| Compound | Core Moiety | σ₂ Receptor Ki (nM) |

|---|---|---|

| Lead Compound | Piperazine | 1.4 |

| Analog 2t | Homopiperazine (1,4-diazepane) | 4.0 |

| Analog 2r | 2,5-Diazabicyclo[2.2.1]heptane | 11 |

| Spiro-diamine Analog | 2,7-Diazaspiro[3.5]nonane | 110 |

Data adapted from a study on σ2 receptor ligands. nih.gov

This study demonstrated that replacing the piperazine with a homopiperazine ring (a seven-membered ring) retained high affinity, whereas spirocyclic diamines led to a significant loss in affinity for the σ2 receptor. nih.gov Such studies are crucial for navigating new chemical space and identifying novel scaffolds with improved drug-like properties. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Ligand-Target Docking Simulations for Binding Mode Elucidation

No published studies were identified that performed ligand-target docking simulations with N-Ethyl-3-(piperazin-1-yl)propanamide. Such studies would theoretically be used to predict the binding orientation and affinity of the compound within the active site of a specific protein target.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

There is no available research detailing molecular dynamics simulations for this compound. This type of simulation would be employed to assess the stability of a potential ligand-protein complex over time and to analyze the compound's conformational changes in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

A search for Quantitative Structure-Activity Relationship (QSAR) models involving this compound yielded no results. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data to build predictive models, which does not appear to exist for this specific compound.

In Silico Prediction of Key Molecular Interactions

No specific in silico studies predicting the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of this compound with a biological target have been published.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Targets and Polypharmacology

A primary future direction for N-Ethyl-3-(piperazin-1-yl)propanamide is the comprehensive identification of its biological targets. The piperazine (B1678402) scaffold is known for its ability to interact with multiple biological targets, a concept known as polypharmacology. nih.gov This promiscuity can be advantageous, leading to enhanced efficacy through synergistic effects on multiple disease pathways, or it can be a source of off-target side effects.

Initial efforts would involve broad-based screening against panels of receptors, enzymes, and ion channels. Given the prevalence of the piperazine moiety in central nervous system (CNS) drugs, these panels would likely prioritize G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, and various transporters. nih.govresearchgate.net For instance, structure-activity relationship (SAR) studies on similar piperazine derivatives have often focused on their activity as inhibitors of serotonin and noradrenaline reuptake. nih.gov

A hypothetical screening cascade could yield a binding profile like the one presented below, suggesting potential primary targets and secondary, lower-affinity interactions that warrant further investigation for both desired polypharmacological effects and potential liabilities.

| Biological Target | Binding Affinity (Ki, nM) | Assay Type | Potential Implication |

|---|---|---|---|

| Dopamine D2 Receptor | 85 | Radioligand Binding | Antipsychotic |

| Serotonin 5-HT2A Receptor | 150 | Radioligand Binding | Antipsychotic, Antidepressant |

| Sigma-1 Receptor | 45 | Radioligand Binding | Neuroprotective, Antinociceptive |

| Histamine (B1213489) H3 Receptor | 620 | Radioligand Binding | Cognitive Enhancement |

| hERG Channel | >10,000 | Patch Clamp | Low Cardiotoxicity Risk |

Development of Advanced Synthetic Methodologies for Analog Libraries

To explore the structure-activity relationships (SAR) and optimize the properties of this compound, the development of efficient and versatile synthetic methodologies is crucial. The goal is to create a library of analogues by systematically modifying different parts of the molecule: the N-ethylamide group, the propyl linker, and, most importantly, the second nitrogen of the piperazine ring.

Modern synthetic strategies would be employed to facilitate rapid library synthesis. While classical methods are well-established, advanced techniques such as flow chemistry and photoredox catalysis could offer greener, more efficient alternatives. mdpi.comnsf.gov For example, recent advances have focused on the C–H functionalization of the piperazine ring itself, allowing for substitutions on the carbon atoms, which has been a historically underexplored area of piperazine chemistry. mdpi.comnsf.gov

A variety of synthetic routes, including multi-component reactions and rearrangement reactions like the Ugi-Smiles reaction, could be explored to build a diverse chemical library. researchgate.netbenthamdirect.comeurekaselect.com The table below outlines a comparison of potential synthetic strategies.

| Synthetic Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Combinatorial Synthesis | Parallel synthesis of a large number of analogues by varying substituents on the piperazine N4 position. | High throughput, rapid SAR exploration. | Can be resource-intensive, purification can be a bottleneck. |

| Flow Chemistry | Continuous synthesis in microreactors, allowing precise control over reaction conditions. | Improved safety, scalability, and reproducibility. mdpi.com | Requires specialized equipment and process optimization. |

| Photoredox Catalysis | Uses visible light to enable novel C-H functionalization reactions on the piperazine ring. nsf.gov | Access to novel chemical space, mild reaction conditions. | Substrate scope can be limited, photocatalyst cost. |

| Diversity-Oriented Synthesis | Creates structurally complex and diverse molecules from a common starting material. | Exploration of novel pharmacophores and scaffolds. | Synthetically complex and lower throughput. |

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

To gain a deeper, unbiased understanding of the cellular effects of this compound, a multi-omics approach is indispensable. nih.govmit.edu This involves treating relevant cell models (e.g., neuronal cells or cancer cell lines) with the compound and analyzing the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.netnih.gov

This systems-level view can reveal the compound's mechanism of action (MoA) beyond its primary binding targets. broadinstitute.org For instance, transcriptomic profiling might show the upregulation of genes involved in a specific signaling pathway, while metabolomics could reveal a bottleneck in a key metabolic process. nih.gov Integrating these datasets can uncover unexpected MoAs and provide a more complete picture of the drug's cellular impact. nih.govresearchgate.net An interpretable machine learning model could then be used to analyze the multi-omics data to identify key pathways affected by the compound. nih.govmit.edu

This approach is particularly valuable for identifying efficacy biomarkers and predicting potential toxicities before moving into more advanced stages of development.

Rational Design of Next-Generation Analogues with Tuned Pharmacological Profiles

The insights gained from target identification, SAR studies, and multi-omics analyses will fuel the rational design of next-generation analogues. nih.gov The objective is to optimize the compound's pharmacological profile by enhancing potency for the desired target(s), improving selectivity over off-targets, and refining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Computational tools, including molecular docking and molecular dynamics simulations, would be used to visualize how this compound and its analogues bind to their target proteins. nih.gov This structure-based drug design (SBDD) approach allows chemists to make informed decisions about which modifications are most likely to improve binding affinity and selectivity. nih.govresearchgate.net

For example, if the primary target has a specific hydrophobic pocket, analogues could be designed with lipophilic substituents on the piperazine ring to exploit this interaction, potentially increasing potency. mdpi.comfrontiersin.org The table below illustrates a hypothetical rational design strategy based on initial findings.

| Modification Site | Proposed Substituent (R-group) | Design Rationale | Desired Outcome |

|---|---|---|---|

| Piperazine N4-position | 4-Fluorophenyl | Increase potency for primary target via hydrophobic/pi-stacking interactions. | Increased Target Affinity |

| Ethylamide | Cyclopropylamide | Improve metabolic stability by blocking potential N-dealkylation. | Improved Pharmacokinetics |

| Propyl Linker | Methyl substitution | Introduce conformational constraint to improve selectivity. | Enhanced Selectivity |

| Piperazine C2-position | Hydroxy group | Introduce a hydrogen bond donor to interact with a specific residue in the binding pocket. | Increased Potency and Selectivity |

By pursuing these integrated research directions, the full therapeutic potential of this compound can be systematically explored, paving the way for the development of a novel therapeutic agent with an optimized and well-characterized pharmacological profile.

Q & A

Q. What synthetic methodologies are commonly used to synthesize N-Ethyl-3-(piperazin-1-yl)propanamide derivatives?

Methodological Answer: Derivatives are synthesized via coupling reactions using reagents like Hydroxybenzotriazole (HOBt) and Dicyclohexylcarbodiimide (DCC) in methanol or acetonitrile under reflux. For example, N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]benzamides were prepared by reacting carboxylic acids with piperazine intermediates, followed by purification via recrystallization (e.g., ethyl acetate) or column chromatography . Key steps include:

- Activation of carboxylic acids with DCC/HOBt.

- Nucleophilic substitution or amidation with piperazine derivatives.

- Monitoring reaction progress via thin-layer chromatography (TLC).

Q. How is structural characterization of this compound derivatives performed?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For instance, compound 4l (23% yield) was confirmed via ¹H NMR (δ 1.10 ppm for ethyl groups) and MS (M+H⁺ = 419.20) . Additional techniques:

- High-Resolution Mass Spectrometry (HRMS) for exact mass validation.

- Infrared (IR) spectroscopy for functional group identification (e.g., carbonyl stretches at ~1650 cm⁻¹).

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

Methodological Answer: Antiproliferative activity is tested using cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa), while anti-HIV activity is assessed via viral replication inhibition assays. For example, compound 4l showed no selective anti-HIV activity (EC₅₀ > CC₅₀) but demonstrated antiproliferative effects, suggesting a need for structural optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of optimized derivatives?

Methodological Answer: SAR studies focus on modifying substituents to enhance potency. For example:

- Benzothiazole (4l) vs. morpholine (4j) substitutions alter antiproliferative activity .

- Trifluoromethyl groups (e.g., compound 10c ) improve dopamine D3 receptor binding selectivity (Ki = 0.5 nM) .

- Use computational tools (e.g., molecular docking) to predict interactions with targets like integrin-linked kinase (ILK) .

Q. How can researchers resolve contradictions between in vitro activity and selectivity?

Methodological Answer: Contradictions arise when compounds show high cytotoxicity (low CC₅₀) but low therapeutic efficacy (high EC₅₀). Strategies include:

Q. What strategies improve pharmacokinetic properties of piperazine-containing propanamides?

Methodological Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl in compound 16 ) to enhance solubility .

- Prodrug design : Mask amine groups with acetyl or PEG moieties for improved bioavailability.

- Purification optimization : Use amine-phase chromatography (e.g., RediSep Rf Gold) to isolate high-purity compounds (>99%) .

Q. How are molecular targets (e.g., ILK) identified and validated for these compounds?

Methodological Answer:

- Target identification : Use affinity chromatography or chemical proteomics to isolate binding proteins. For example, compound 23 (ILK inhibitor) was validated via kinase inhibition assays and Western blotting (Akt phosphorylation suppression) .

- Genetic validation : siRNA knockdown of ILK to confirm phenotypic consistency with compound treatment.

Q. How can low synthetic yields be addressed during scale-up?

Methodological Answer: Low yields (e.g., 23% for 4l ) are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.